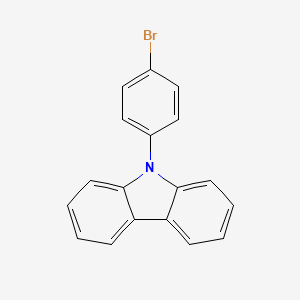

9-(4-Bromophenyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(4-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDKKRKTDZMKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625205 | |

| Record name | 9-(4-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57102-42-8 | |

| Record name | 9-(4-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Bromophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Overview: Selecting the Optimal Synthetic Pathway

An In-Depth Technical Guide to the Synthesis of 9-(4-Bromophenyl)-9H-carbazole

This guide provides a comprehensive technical overview for the synthesis of this compound, a critical intermediate in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs) and in pharmaceutical research.[1][2][3] We will explore the primary synthetic methodologies, delve into the mechanistic underpinnings that govern these reactions, and provide detailed, field-proven protocols for successful execution.

The formation of the C-N bond between the carbazole nitrogen and the 4-bromophenyl ring is the central challenge in synthesizing the title compound. Two powerful cross-coupling methodologies have emerged as the most effective strategies: the Ullmann condensation and the Buchwald-Hartwig amination.

-

The Ullmann Condensation: A classic, copper-catalyzed approach that is robust and cost-effective.[4] It typically requires high temperatures and polar, high-boiling point solvents.[4] The reaction is effective but can suffer from harsh conditions that may not be suitable for sensitive substrates.

-

The Buchwald-Hartwig Amination: A more modern, palladium-catalyzed method that offers milder reaction conditions, broader substrate scope, and often higher yields.[5][6] The choice of palladium precursor and, critically, the phosphine ligand is paramount to success.[5]

The selection between these two pathways often depends on available resources, substrate compatibility, and desired scale. For robustness and cost-efficiency on a larger scale, the Ullmann reaction is often favored. For versatility, milder conditions, and high functional group tolerance, the Buchwald-Hartwig amination is the superior choice.[4][5]

Part 1: The Ullmann Condensation Approach

The Ullmann condensation is a cornerstone of C-N bond formation, relying on a copper catalyst to couple an amine with an aryl halide.[7]

Reaction Mechanism and Causality

The precise mechanism of the Ullmann reaction has been a subject of extensive study.[8][9] The currently accepted pathway for this N-arylation involves the formation of a copper(I) amide species, followed by oxidative addition of the aryl halide to create a Cu(III) intermediate.[10] Reductive elimination then yields the desired N-arylcarbazole and regenerates the active Cu(I) catalyst.[10]

// Nodes Carbazole_H [label="Carbazole-H", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbazole_Anion [label="Carbazolide Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Carbazolide [label="Copper(I) Carbazolide", fillcolor="#F1F3F4", fontcolor="#202124"]; ArBr [label="4-Bromobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; CuIII_Intermediate [label="Cu(III) Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI_Regen [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Carbazole_H -> Carbazole_Anion [label="Deprotonation"]; Base -> Carbazole_H [style=invis, weight=100]; // Helper for positioning Carbazole_Anion -> Cu_Carbazolide [label="Forms Complex"]; CuI -> Cu_Carbazolide; Cu_Carbazolide -> CuIII_Intermediate [label="Oxidative Addition"]; ArBr -> CuIII_Intermediate; CuIII_Intermediate -> Product [label="Reductive Elimination"]; CuIII_Intermediate -> CuI_Regen [style=dashed, label="Regeneration"]; }

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Choices Explained:

-

Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst.[11] Alternatively, copper sources like CuSO₄ can be used.[12] The catalyst facilitates the key oxidative addition and reductive elimination steps.

-

Base: Potassium carbonate (K₂CO₃) is a crucial component. Its role is to deprotonate the N-H of carbazole, forming the carbazolide anion, which is a much more active nucleophile for coordination to the copper center.[11][12]

-

Solvent & Temperature: High-boiling polar aprotic solvents like N,N-dimethylpropyleneurea (DMPU) or dimethylformamide (DMF) are used to ensure all reagents remain in solution at the high temperatures (170-250°C) required to overcome the activation energy of the oxidative addition step.[4][11][12]

-

Additives: In some protocols, a phase-transfer catalyst like 18-crown-6 is added to enhance the solubility and reactivity of the potassium base.[11][13]

Detailed Experimental Protocol: Ullmann Synthesis

This protocol is synthesized from established literature procedures.[11][12][13]

Materials & Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Carbazole

-

1,4-Dibromobenzene

-

Copper(I) iodide (CuI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Toluene, Ethyl Acetate, Hexane, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 300 mL three-necked flask, add carbazole (10 g, 60 mmol), 1,4-dibromobenzene (14.2 g, 60 mmol), copper(I) iodide (1.14 g, 6 mmol), and anhydrous potassium carbonate (16.6 g, 120 mmol).

-

Inert Atmosphere: Equip the flask with a reflux condenser and magnetic stir bar. Purge the system with dry nitrogen for 15 minutes to ensure an inert atmosphere. This prevents potential side reactions involving oxygen at high temperatures.

-

Solvent Addition: Add DMPU (2 mL) to the flask via syringe.[13]

-

Reaction: Heat the reaction mixture to 170-180°C with vigorous stirring.[11][13] Maintain this temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the carbazole starting material is consumed.

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly add 1 N HCl to quench the reaction and neutralize the excess base.[13]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with toluene or ethyl acetate (3 x 50 mL). The organic layers contain the desired product, while inorganic salts remain in the aqueous phase.

-

Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to isolate the pure product.[11] Recrystallization from a chloroform/hexane mixture can be performed for further purification.[11]

// Nodes Setup [label="1. Assemble Reagents\n(Carbazole, ArBr, CuI, K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Purge with Nitrogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3. Add DMPU Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="4. Heat to 170-180°C\n(6-12 hours)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="5. Cool & Quench\n(1 N HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="6. Extract with Toluene/EtOAc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="7. Wash with H₂O & Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="8. Dry (Na₂SO₄) & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="9. Column Chromatography", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure this compound", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Setup -> Inert -> Solvent -> React -> Quench -> Extract -> Wash -> Dry -> Purify -> Product; }

Caption: Experimental workflow for the Ullmann synthesis.

Part 2: The Buchwald-Hartwig Amination Approach

A powerful and versatile alternative, the Buchwald-Hartwig amination utilizes a palladium catalyst and a phosphine ligand to achieve C-N coupling under significantly milder conditions than the Ullmann reaction.[14]

Reaction Mechanism and Causality

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[5][15][16]

-

Oxidative Addition: A Pd(0) species, generated in situ, undergoes oxidative addition into the aryl bromide C-Br bond, forming a Pd(II) complex. This is often the rate-determining step.[17]

-

Ligand Exchange/Amine Coordination: The amine (carbazole) coordinates to the Pd(II) center.

-

Deprotonation: A base abstracts the proton from the coordinated carbazole nitrogen, forming a palladium amide complex.

-

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the product, this compound, and regenerates the active Pd(0) catalyst.[18]

// Center of the cycle center [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes in the cycle N1 [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; Complex1 [label="Ar-Pd(II)(L₂)-Br", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; N2 [label="Amine\nCoordination", shape=plaintext, fontcolor="#202124"]; Complex2 [label="[Ar-Pd(II)(L₂)(Carbazole-H)]⁺Br⁻", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; N3 [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#202124"]; Complex3 [label="Ar-Pd(II)(L₂)-Carbazolide", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; N4 [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Reactants and Products ArBr [label="Ar-Br", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CarbazoleH [label="Carbazole-H", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Carbazole", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges center -> N1 [dir=none]; N1 -> Complex1; Complex1 -> N2 [dir=none]; N2 -> Complex2; Complex2 -> N3 [dir=none]; N3 -> Complex3; Complex3 -> N4 [dir=none]; N4 -> center;

// Reactant/Product Edges ArBr -> N1; CarbazoleH -> N2; N4 -> Product; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Choices Explained:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[18]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.[18] The base's role is to deprotonate the carbazole only after it has coordinated to the palladium center, which is a key difference from the Ullmann mechanism.

-

Solvent and Temperature: Anhydrous, deoxygenated solvents like toluene or dioxane are standard. The reactions are run under an inert atmosphere (N₂ or Ar) to protect the sensitive Pd(0) catalyst from oxidation. Temperatures are much milder than the Ullmann, typically ranging from 80-110°C.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This is a representative protocol adapted for the target synthesis.

Materials & Equipment:

-

Schlenk flask or sealed vial

-

Inert atmosphere glovebox or Schlenk line

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or similar bulky phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, deoxygenated toluene

-

Standard workup and purification reagents as listed in the Ullmann protocol

Procedure:

-

Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of nitrogen, add to a Schlenk flask: carbazole (1.0 g, 5.98 mmol), 1,4-dibromobenzene (1.41 g, 5.98 mmol), Pd(OAc)₂ (0.067 g, 0.30 mmol, 5 mol%), Xantphos (0.173 g, 0.30 mmol, 5 mol%), and sodium tert-butoxide (0.86 g, 8.97 mmol).

-

Solvent Addition: Add anhydrous, deoxygenated toluene (20 mL) to the flask.

-

Reaction: Seal the flask and heat the mixture to 100-110°C in an oil bath with stirring for 16-24 hours. Monitor by TLC.

-

Workup and Purification: Cool the reaction to room temperature. Quench with water and follow the extraction, washing, drying, and purification steps (6-9) as described in the Ullmann protocol.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product. The final product should be a white to light yellow powder or crystalline solid.[19]

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂BrN | [20][21] |

| Molecular Weight | 322.20 g/mol | [20][21] |

| Melting Point | 147-151 °C | [19][21] |

| Appearance | White to light yellow solid | [19] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.17 (d, 2H), 7.76 (d, 2H), 7.40-7.51 (m, 4H), 7.33-7.38 (m, 2H) | [22] |

| ¹³C NMR | Spectral data available | [20][23] |

| Solubility | Slightly soluble in water | [2][11] |

¹H NMR Analysis: The proton NMR spectrum is a key identifier. The characteristic signals include:

-

A doublet around 8.17 ppm corresponding to the two protons on the carbazole moiety adjacent to the nitrogen and furthest from the phenyl substituent.[22]

-

A doublet around 7.76 ppm from the two protons on the bromophenyl ring adjacent to the bromine atom.[22]

-

A series of multiplets between 7.33 and 7.51 ppm for the remaining aromatic protons.[22]

Safety and Handling

Good laboratory practice is paramount when performing these syntheses.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[24][25]

-

Ventilation: Handle all reagents, especially volatile solvents and powdered solids, in a well-ventilated fume hood to avoid inhalation.[24][26]

-

Reagent Handling:

-

Carbazole: Avoid dust formation. Carbazole and its derivatives may cause skin sensitization.[26][27]

-

Palladium Catalysts/Copper Salts: These heavy metal compounds should be handled with care. Avoid ingestion and skin contact.

-

Bases (K₂CO₃, NaOtBu): These are corrosive or irritant. Handle carefully to avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in accordance with local, state, and federal regulations.[26]

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Gagnon, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Royal Society of Chemistry. 1H NMR - Supporting Information. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Kautny, P. et al. (2014). This compound. Acta Crystallographica Section E. [Link]

-

Royal Society of Chemistry. Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

National Center for Biotechnology Information. Carbazole. PubChem Compound Summary for CID 6854. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 9-(4-bromophenyl)-2-phenyl-9H-carbazole: Properties, Applications, and Synthesis. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectrum of this compound (4). [Link]

-

Mastalir, M. et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

-

Carl ROTH. Carbazole - Safety Data Sheet. [Link]

-

ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. [Link]

-

Carl ROTH. Safety Data Sheet: Carbazole. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Bacon, R. G. R., & Hill, H. A. O. (1964). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

Nolan, S. P. et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

-

Kumar, S. et al. (2015). 'On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. [Link]

-

Nolan, S. P. et al. (2017). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PubMed Central. [Link]

-

National Center for Biotechnology Information. 9-(4-Bromophenyl)carbazole. PubChem Compound Summary for CID 22361390. [Link]

-

Chan, K. S. et al. (2012). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

-

Keglevich, G. et al. (2023). Coupling reaction of 9‐(4‐bromophenyl)‐9H‐carbazole (1) and different... ResearchGate. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Ma, D. et al. (2004). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. ResearchGate. [Link]

-

Asif, M. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

-

ResearchGate. (PDF) this compound. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 9-(4-Bromophenyl)carbazole, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. (9-(4-BROMOPHENYL))-9H-CARBAZOLE | 57102-42-8 [chemicalbook.com]

- 12. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. 9-(4-Bromophenyl)carbazole | 57102-42-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. 9-(4-Bromophenyl)carbazole | C18H12BrN | CID 22361390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. (9-(4-BROMOPHENYL))-9H-CARBAZOLE | 57102-42-8 [amp.chemicalbook.com]

- 22. rsc.org [rsc.org]

- 23. spectrabase.com [spectrabase.com]

- 24. carlroth.com:443 [carlroth.com:443]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

9-(4-Bromophenyl)-9H-carbazole crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 9-(4-Bromophenyl)-9H-carbazole

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the critical structural features of this compound and the experimental rationale behind its characterization. As a key intermediate, understanding the precise three-dimensional arrangement of this compound is paramount for the rational design of advanced organic electronic materials.

Introduction: The Significance of Carbazole Scaffolds

Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their excellent thermal stability, charge transport properties, and tunable electronic structure.[1] These nitrogen-containing heterocyclic compounds form the basis of numerous functional materials used in high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor devices.[1][2] The strategic functionalization of the carbazole core allows for the fine-tuning of material properties, leading to enhanced device efficiency and operational lifetime.[2]

This compound, in particular, serves as a vital molecular building block.[3][4] The presence of the bromophenyl group provides a reactive handle for further synthetic modifications (e.g., Suzuki or Buchwald-Hartwig cross-coupling reactions), while the overall structure imparts desirable electronic characteristics. A definitive understanding of its solid-state structure through single-crystal X-ray analysis is not merely an academic exercise; it provides crucial insights into molecular packing and intermolecular interactions, which directly influence the bulk properties of materials derived from it. This guide details the complete workflow, from initial synthesis to final crystallographic interpretation, offering field-proven insights into the causality behind each experimental step.

Methodology: From Synthesis to High-Quality Single Crystals

The journey to analyzing a crystal structure begins with the meticulous synthesis and crystallization of the target compound. The quality of the final crystallographic data is intrinsically linked to the purity of the material and the perfection of the single crystal.

Synthesis of this compound

The synthesis is typically achieved via an Ullmann condensation reaction, a reliable method for forming carbon-nitrogen bonds. The protocol described here is adapted from established literature procedures.[3][5]

Experimental Protocol: Synthesis

-

Reaction Setup: In a sealed reaction vessel, combine 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 1.0 eq.), and a catalytic amount of copper(I) iodide (CuI) or copper sulfate (CuSO₄·5H₂O) (0.05 eq.).[3][6] The use of an excess of 1,4-dibromobenzene helps to drive the reaction towards the desired mono-substituted product and minimize the formation of di-substituted byproducts. Potassium carbonate acts as the base required to deprotonate the carbazole nitrogen.

-

Reaction Conditions: The heterogeneous mixture is heated to a high temperature (typically 170-250°C) for an extended period (24-68 hours) under an inert nitrogen atmosphere.[3][5] The high temperature is necessary to overcome the activation energy for this copper-catalyzed coupling reaction.

-

Work-up and Extraction: After cooling to room temperature, the solid residue is partitioned between an organic solvent (e.g., toluene or dichloromethane) and water. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent to ensure complete recovery of the product.[3]

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: light petroleum:dichloromethane, 75:25) to yield pure this compound as a white solid.[3] This step is critical for removing unreacted starting materials and any byproducts.

Single Crystal Growth: The Art of Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The crystal must be of sufficient size (ideally 0.1-0.3 mm) and possess a highly ordered internal lattice with minimal defects.[7] Slow evaporation is the method of choice for this compound.[3]

Experimental Protocol: Crystallization

-

Solution Preparation: Prepare a saturated solution of the purified this compound in a suitable solvent, such as chloroform (CDCl₃).[3]

-

Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment.

-

Crystal Harvest: Over several days, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the growth of large, well-defined single crystals. Once suitable crystals have formed, they are carefully harvested from the mother liquor.

The rationale for slow evaporation is to allow molecules to deposit onto the growing crystal lattice in a slow, orderly fashion, minimizing the formation of defects and ensuring a single, continuous lattice.

Workflow from Synthesis to Data Collection

Caption: Overall experimental workflow.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] By measuring the diffraction pattern produced when a single crystal is irradiated with X-rays, one can deduce the electron density distribution and, consequently, the atomic positions within the unit cell.

Experimental Protocol: SC-XRD

-

Crystal Mounting and Alignment: A high-quality crystal is selected under a microscope and mounted on a goniometer head. The crystal is placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data.[3]

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[3] A detector, such as a CCD, collects the diffraction data as the crystal is rotated. A full dataset consists of thousands of measured reflections.

-

Data Reduction and Structure Solution: The raw data is processed to correct for experimental factors. An absorption correction is applied to account for the attenuation of X-rays by the crystal itself (e.g., using a multi-scan method like SADABS).[3] The corrected data is then used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

SC-XRD Analysis Workflow

Caption: The single-crystal X-ray diffraction workflow.

Results and Discussion: The Crystal Structure of this compound

The analysis reveals a well-ordered structure with distinct molecular and supramolecular features. The crystallographic data provide a precise blueprint of the compound in the solid state.

Molecular Structure

The asymmetric unit contains one molecule of this compound.[3] A key structural feature is the significant twist between the two aromatic systems. The 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87 (5)°.[3][8] This non-planar conformation is a direct consequence of steric hindrance between the hydrogen atoms on the phenyl ring and the carbazole core, a common feature in 9-aryl-9H-carbazoles.[9] This twist has important implications for the electronic properties of the molecule, as it disrupts the π-conjugation between the two moieties.

Molecular Structure Diagram

Caption: Labeled molecular structure.

Crystallographic Data Summary

The structure was determined from data collected at 100 K. The compound crystallizes in the monoclinic space group P2₁/c.[3] A summary of the key crystallographic parameters is provided below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₂BrN | [3] |

| Formula Weight | 322.2 g/mol | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 8.4137 (3) | [3] |

| b (Å) | 20.1179 (7) | [3] |

| c (Å) | 8.6346 (3) | [3] |

| β (°) | 108.5322 (14) | [3] |

| Volume (ų) | 1385.76 (8) | [3] |

| Z (Molecules/Unit Cell) | 4 | [3] |

| Temperature (K) | 100 | [3] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [3][10] |

| R-factor (final) | 0.031 | [8] |

Crystal Packing and Intermolecular Interactions

In the crystal, the molecules do not engage in direct π-π stacking interactions.[3][8] This is a critical observation, as π-π stacking significantly influences charge transport in organic semiconductors. The absence of such interactions is due to the packing arrangement where adjacent carbazole moieties are strongly inclined relative to each other (angle between least squares planes is 59.08°).[3]

Instead, the crystal packing is stabilized by weaker C—H⋯π interactions. These interactions link the molecules into a corrugated two-dimensional network that lies parallel to the (100) plane.[3][8] This structural motif highlights how subtle, non-covalent forces can dictate the entire crystal architecture.

Conclusion

The crystal structure analysis of this compound provides definitive insights into its molecular geometry and solid-state packing. The compound crystallizes in the monoclinic space group P2₁/c, with a notable steric-induced twist of 49.87° between the carbazole and bromophenyl planes. The crystal lattice is stabilized by C—H⋯π interactions rather than π-π stacking. This detailed structural knowledge is invaluable for the field of materials science, as it provides a foundational understanding for predicting and controlling the bulk properties of more complex derivatives. For scientists in drug development and organic electronics, this guide demonstrates the robust, self-validating workflow required to move from synthesis to a refined crystal structure, underpinning the rational design of next-generation functional materials.

References

-

Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(3), o330. [Link]

-

ProQuest. Single-crystal X-ray investigations of the selected molecular crystals: Dicarbazoles, nitro derivatives of carbazolyl compounds and carbazolyl compound-tetracyanoethylene electron donor-acceptor complexes. [Link]

-

Royal Society of Chemistry. Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. [Link]

-

ResearchGate. (PDF) this compound. [Link]

-

PubChem. 9-(4-Bromophenyl)carbazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Derivatives in Modern Organic Electronics. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 9-(4-bromophenyl)-2-phenyl-9H-carbazole: Properties, Applications, and Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 4-Bromo-9H-carbazole in Material Science. [Link]

-

Semantic Scholar. The Crystal and Molecular Structure of Carbazole. [Link]

-

PubMed Central. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. [Link]

-

National Institutes of Health. 9-(4-Bromobutyl)-9H-carbazole. [Link]

-

MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. [Link]

-

Progress in Chemistry. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

-

ResearchGate. (PDF) 9-(4-Nitrophenyl)-9H-carbazole. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. (9-(4-BROMOPHENYL))-9H-CARBAZOLE | 57102-42-8 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 9-(4-Bromophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of 9-(4-Bromophenyl)-9H-carbazole, a key intermediate in the development of advanced organic electronic materials and a potential scaffold in medicinal chemistry. We will delve into the synthesis, structural characteristics, and the underlying principles governing its interaction with light, offering field-proven insights into its experimental characterization.

Introduction: The Significance of the Carbazole Moiety

Carbazole-based compounds are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting capabilities, high thermal stability, and characteristic photophysical properties.[1] The introduction of a 4-bromophenyl substituent at the 9-position of the carbazole core, as in this compound, offers a versatile handle for further chemical modifications, making it a valuable building block for more complex molecular architectures.[2] Understanding the intrinsic photophysical properties of this core structure is paramount for the rational design of novel materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1]

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination reaction between carbazole and 1,4-dibromobenzene.[2][3]

Illustrative Synthetic Protocol (Ullmann Condensation):

A mixture of carbazole, an excess of 1,4-dibromobenzene, a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate), and a high-boiling point solvent is heated under an inert atmosphere.[4] The crude product is then purified via column chromatography to yield the desired this compound.[4]

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[2] The 4-bromophenyl ring is significantly twisted with respect to the plane of the carbazole moiety.[2] This twisted conformation has important implications for its electronic and photophysical properties, as it can disrupt π-conjugation between the two aromatic systems.

Core Photophysical Properties: A Theoretical and Experimental Perspective

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption, emission, and non-radiative decay. For this compound, these properties are primarily dictated by the electronic transitions within the carbazole chromophore.

UV-Visible Absorption Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states.

Expected Properties: Based on data for similar carbazole derivatives, this compound is expected to exhibit strong absorption bands in the UV region, typically between 250 nm and 350 nm.[5][6] These absorptions are attributed to π-π* electronic transitions within the carbazole ring system. The presence of the bromophenyl group may cause slight shifts in the absorption maxima compared to unsubstituted carbazole.

Experimental Protocol: UV-Vis Absorption Measurement

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or tetrahydrofuran) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Principle: Fluorescence is the emission of light from a molecule after it has been electronically excited. It is a rapid process that occurs from the lowest singlet excited state (S1) to the ground state (S0).

Expected Properties: Carbazole and its derivatives are known to be fluorescent.[7] this compound is expected to exhibit fluorescence in the near-UV or blue region of the electromagnetic spectrum, typically with emission maxima between 350 nm and 450 nm when dissolved in common organic solvents.[6] The exact emission wavelength can be influenced by the polarity of the solvent.

Experimental Protocol: Fluorescence Emission Measurement

-

Solution Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects and aggregation (typically in the micromolar range).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over a suitable wavelength range.

-

Data Analysis: Identify the wavelength of maximum emission (λem).

Fluorescence Quantum Yield (ΦF)

Principle: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Expected Properties: The fluorescence quantum yield of carbazole derivatives can vary significantly depending on their structure and environment. For this compound, the quantum yield is expected to be moderate. The presence of the heavy bromine atom could potentially lead to some quenching of fluorescence through intersystem crossing to the triplet state.

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of an unknown sample is often determined relative to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4).

-

Measurement:

-

Record the UV-Vis absorption spectra of both the sample and the standard at a concentration where the absorbance at the excitation wavelength is below 0.1.

-

Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime (τF)

Principle: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.

Expected Properties: The fluorescence lifetime of carbazole derivatives is typically in the nanosecond range.[8] This parameter is sensitive to the molecular environment and can be affected by quenching processes.

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive, high-speed detector.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime(s).

Advanced Photophysical Characterization: Transient Absorption Spectroscopy

Principle: Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states.[9] An intense laser pulse (the pump) excites the sample, and a second, weaker pulse (the probe) monitors the changes in absorption of the sample as a function of time after excitation. This allows for the observation of excited-state absorption, stimulated emission, and ground-state bleaching.

Application to this compound: Transient absorption spectroscopy can be used to investigate the dynamics of the singlet excited state, as well as to probe for the formation and decay of triplet states, which are not directly observable by fluorescence spectroscopy. This is particularly relevant for this molecule due to the potential for the bromine atom to promote intersystem crossing.

Experimental Setup: A typical femtosecond transient absorption setup consists of a femtosecond laser system, an optical parametric amplifier (OPA) to generate tunable pump pulses, a white-light continuum generation setup for the probe pulse, a delay stage to control the time delay between the pump and probe, and a detector (e.g., a CCD camera coupled to a spectrograph).[9][10]

Summary of Photophysical Properties

The following table summarizes the expected photophysical properties of this compound based on the behavior of analogous carbazole derivatives. Note: These are illustrative values and should be experimentally determined for the specific compound.

| Property | Expected Value/Range | Technique |

| Absorption Maximum (λmax) | 290 - 340 nm | UV-Vis Spectroscopy |

| Emission Maximum (λem) | 350 - 450 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Relative Spectrofluorimetry |

| Fluorescence Lifetime (τF) | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) |

Conclusion and Future Directions

This compound is a molecule of significant interest due to its potential applications in materials science and medicinal chemistry. This guide has outlined the key photophysical properties of this compound and provided a framework for their experimental characterization. A thorough understanding of its light-absorbing and emitting properties is crucial for its effective utilization in the design of next-generation organic electronic devices and fluorescent probes. Future research should focus on the precise experimental determination of its photophysical parameters and the investigation of how these properties are modulated by further chemical functionalization.

References

-

American Chemical Society. Fluorescence quenching of carbazoles. [Link]

-

Elsevier. Transient absorption experimental set-up with femtosecond time resolution. Femto. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Institut de Physique et Chimie des Matériaux de Strasbourg. Experimental Set-Ups and Developments. [Link]

-

ResearchGate. Distinguishing the Quantum Yield and Lifetime of Carbazole‐Based Room‐Temperature Phosphorescence Materials: QM/MM Study | Request PDF. [Link]

-

MDPI. UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. [Link]

-

Avantes. Introduction to Transient Absorption Spectroscopy. [Link]

-

Journal of Photonics for Energy. Fluorescence of carbazole derivatives for screening of human cancer. [Link]

-

RSC Publishing. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. [Link]

-

PMC. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. [Link]

-

ResearchGate. Schematic illustration of the experimental setup for transient absorption spectroscopy. [Link]

-

PMC. Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. [Link]

-

PMC. This compound. [Link]

-

PubMed Central. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. [Link]

-

ResearchGate. UV/Vis absorption (full lines) and normalized fluorescence spectra.... [Link]

-

The Royal Society of Chemistry. Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. [Link]

-

SpringerLink. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. [Link]

-

ResearchGate. This compound. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectrum of this compound (4). [Link]

-

MDPI. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. [Link]

-

University of Barcelona. Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. [Link]

-

Frontiers. Fluorescence quantum yields of natural organic matter and organic compounds. [Link]

-

RSC Publishing. Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via an experimental and theoretical approach. [Link]

-

NIST. Fluorescence quantum yield measurements. [Link]

-

ResearchGate. UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. [Link]

Sources

- 1. DSpace [diposit.ub.edu]

- 2. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. (9-(4-BROMOPHENYL))-9H-CARBAZOLE | 57102-42-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 9. nathan.instras.com [nathan.instras.com]

- 10. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

Foreword: The Strategic Importance of Molecular Scaffolds in Organic Electronics

An In-Depth Technical Guide to the Electrochemical Properties of 9-(4-Bromophenyl)-9H-carbazole

In the landscape of advanced materials science, particularly within the realm of organic electronics, the performance of a device is fundamentally dictated by the electronic characteristics of its constituent molecules. Carbazole derivatives have established themselves as a cornerstone in this field, prized for their robust thermal stability and exceptional charge-transport capabilities.[1][2] Among these, this compound stands out not as an end-product, but as a critical intermediate—a versatile molecular scaffold upon which high-performance materials for Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices are built.[3][4]

The utility of this molecule is intrinsically linked to its electrochemical properties. These characteristics govern the flow of charge through a material, defining the efficiency of charge injection from electrodes and transport between molecular layers. The presence of the 4-bromophenyl group provides a reactive site for further chemical modification, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the precise tuning of these electrochemical properties.[4][5] This guide provides a detailed examination of the core electrochemical attributes of this compound, offering researchers and development professionals a foundational understanding and a practical framework for its characterization.

Synthesis and Structural Foundation

To appreciate the electrochemical behavior of this compound, it is instructive to first understand its synthesis and structure. The molecule is commonly synthesized via an Ullmann condensation or a similar copper-catalyzed cross-coupling reaction between carbazole and 1,4-dibromobenzene.[6][7]

Representative Synthesis Protocol: A mixture of carbazole, an excess of 1,4-dibromobenzene, a copper catalyst (e.g., copper(I) iodide or copper sulfate), and a base such as potassium carbonate is heated in a high-boiling point solvent.[6][7] The reaction is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. After several hours at elevated temperatures (e.g., 170-250 °C), the mixture is cooled and subjected to a workup procedure involving extraction and washing.[6][7] Final purification is achieved through column chromatography on silica gel, followed by recrystallization to yield this compound as a white or light-brown solid.[6][7]

The resulting molecular structure, confirmed by single-crystal X-ray diffraction, reveals a significant dihedral angle between the plane of the carbazole unit and the attached bromophenyl ring, typically around 49.9°.[7][8] This non-planar geometry is crucial as it disrupts extensive π-π stacking in the solid state, which can influence film morphology and charge transport properties in thin-film devices.

The Core of Electrochemical Characterization: Cyclic Voltammetry

The primary technique for probing the electrochemical properties of organic semiconductor materials is Cyclic Voltammetry (CV). This method allows for the determination of oxidation and reduction potentials, which are directly related to the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[9] These frontier orbitals are paramount as they define the energy barriers for charge injection and the electrochemical stability of the material.[10][11]

Expertise in Experimental Design: The Rationale

The choice of experimental parameters in CV is not arbitrary; it is a self-validating system designed for reproducibility and accuracy.

-

Solvent: A solvent with a large electrochemical window, such as dichloromethane (DCM) or acetonitrile (MeCN), is chosen to ensure the redox events of the analyte are not obscured by the solvent's own decomposition.[11]

-

Supporting Electrolyte: A non-reactive electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAPF₆), is added at a high concentration (e.g., 0.1 M) to ensure sufficient conductivity of the solution and to minimize the uncompensated solution resistance (iR drop).[11][12]

-

Three-Electrode System: This setup is critical for accurate potential measurement. The working electrode (e.g., glassy carbon) is where the redox reaction of interest occurs. The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., a platinum wire) completes the circuit, allowing current to flow without affecting the potential of the reference electrode.[11][12]

-

Internal Standard: Ferrocene is used as an internal standard because it exhibits a well-defined, reversible one-electron oxidation (the Fc/Fc⁺ couple) at a known potential.[11] By referencing the measured potentials to this internal standard, results can be compared reliably across different laboratories and experimental setups.

Protocol: Determination of HOMO Energy Level via Cyclic Voltammetry

-

Solution Preparation: Prepare a ~1 mM solution of this compound in anhydrous, degassed DCM containing 0.1 M TBAPF₆.

-

Cell Assembly: Assemble a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for a minimum of 10 minutes to remove dissolved oxygen, which can interfere with the measurements.[11]

-

Measurement: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials at a scan rate of 50-100 mV/s. The scan should extend far enough to observe the full oxidation peak of the carbazole moiety.

-

Calibration: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record a new voltammogram to determine the potential of the Fc/Fc⁺ redox couple under the exact same conditions.[11]

-

Data Analysis: Identify the onset potential of the first oxidation wave (E_ox^onset) from the voltammogram of this compound. This potential corresponds to the energy required to remove an electron from the HOMO.

From Potential to Energy Levels: Data Interpretation

The HOMO energy level can be empirically estimated from the onset oxidation potential relative to the ferrocene internal standard using the following relationship:

HOMO (eV) = - [ E_ox^onset (vs Fc/Fc⁺) + E_abs(Fc/Fc⁺) ]

Where:

-

E_ox^onset (vs Fc/Fc⁺) is the onset oxidation potential of the compound measured relative to the E₁/₂ of the ferrocene/ferrocenium couple.

-

E_abs(Fc/Fc⁺) is the absolute energy level of the Fc/Fc⁺ couple, which is typically taken to be around 4.8 eV below the vacuum level.[9][13]

The LUMO level is often more challenging to determine directly from CV for materials like this compound, as their reduction may occur at very negative potentials outside the solvent's stability window or may be an irreversible process. A common and reliable alternative is to calculate the LUMO energy by combining the electrochemically determined HOMO level with the optical band gap (E_g^opt), which is determined from the onset of the absorption edge in the UV-Vis spectrum.

LUMO (eV) = HOMO (eV) + E_g^opt (eV)

The workflow for this comprehensive characterization is outlined below.

Summary of Electrochemical Data

The following table summarizes the key electrochemical and photophysical properties for this compound, with representative values based on data for structurally similar 9-phenylcarbazole derivatives.[11] These values are crucial for predicting the performance of the material in an electronic device.

| Property | Symbol | Representative Value | Significance in Device Physics |

| Onset Oxidation Potential | E_ox^onset | ~1.15 V (vs Fc/Fc⁺) | Energy required to remove an electron (hole injection). |

| HOMO Energy Level | E_HOMO | ~ -5.7 to -5.8 eV | Governs the energy barrier for hole injection from the anode.[10][11] |

| Optical Band Gap | E_g^opt | ~3.4 - 3.5 eV | Energy difference between ground and excited states; determines absorption/emission color.[11] |

| LUMO Energy Level (Est.) | E_LUMO | ~ -2.2 to -2.4 eV | Governs the energy barrier for electron injection from the cathode.[11] |

Conclusion

This compound is a molecule of significant strategic value in organic electronics. Its electrochemical properties, characterized by a deep HOMO energy level, render it a stable hole-transporting scaffold. The presented methodologies for synthesis and characterization via cyclic voltammetry provide a robust framework for researchers to validate material quality and to rationally design next-generation materials. The true power of this compound lies in its role as an intermediate; the bromo-functionality is a gateway to a vast chemical space, allowing for the synthesis of materials with precisely tuned frontier energy levels, ultimately enabling the development of more efficient and stable OLEDs and other organic electronic devices.

References

-

Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o330–o331. Available from: [Link]

-

Royal Society of Chemistry. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 9-(4-bromophenyl)-2-phenyl-9H-carbazole: Properties, Applications, and Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics. Retrieved from [Link]

-

Görgün, N., Can, M., & Cihaner, A. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Retrieved from [Link]

-

Lin, J. T., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Chemistry – An Asian Journal, 5(4), 846-853. Available from: [Link]

-

Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). This compound. ResearchGate. Retrieved from [Link]

-

Lee, C. F., et al. (2005). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 52(3), 563-571. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. Retrieved from [Link]

-

Asiri, A. M., et al. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 7, 6146-6157. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Retrieved from [Link]

-

PubChem. (n.d.). 9-(4-Bromophenyl)carbazole. Retrieved from [Link]

-

Ozdemir, S., Oner, I., Akdag, H., & Varlikli, C. (2015). Figure S7. 1 H NMR spectrum of this compound (4). ResearchGate. Retrieved from [Link]

-

Request PDF. (2023). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammetry of compounds 4, 8, 9, and 10 measured in CH2Cl2 at.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. iieta.org [iieta.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. (9-(4-BROMOPHENYL))-9H-CARBAZOLE | 57102-42-8 [chemicalbook.com]

- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

9-(4-Bromophenyl)-9H-carbazole molecular formula and weight

An In-Depth Technical Guide to 9-(4-Bromophenyl)-9H-carbazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal molecular entity in the landscape of advanced materials science and organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis methodologies, characterization, and applications of this versatile compound, grounding all information in established scientific principles and validated experimental data.

Introduction: The Strategic Importance of this compound

This compound is an arylamine derivative that has garnered significant attention as a high-performance organic material.[1] Its rigid, planar carbazole core provides excellent thermal stability and hole-transporting capabilities, while the bromophenyl substituent offers a reactive site for further molecular elaboration through cross-coupling reactions.[2][3] This unique combination of properties makes it an indispensable building block for a new generation of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as a key intermediate in the synthesis of complex pharmaceutical compounds.[2][4] This guide aims to provide a deep understanding of its fundamental characteristics and practical applications, enabling researchers to leverage its full potential.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. The data presented below has been consolidated from various authoritative sources to provide a reliable reference point.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂BrN | [5][6][7] |

| Molecular Weight | 322.20 g/mol | [5][6] |

| CAS Number | 57102-42-8 | [5][6][8] |

| IUPAC Name | This compound | [5][6] |

| Appearance | White to pale yellow solid | [1][9] |

| Melting Point | 147-151 °C | [9] |

| Boiling Point | ~452.7 °C | [9] |

| Solubility | Slightly soluble in water; soluble in organic solvents like toluene and chloroform. | [1][6] |

| Density | ~1.4 g/cm³ | [9] |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound is critical for its application. While several methods exist, the Ullmann condensation reaction is a classic and reliable approach. This section details a validated protocol, explaining the rationale behind each step to ensure reproducibility and high yield.

Ullmann Condensation Protocol

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. In this context, the nitrogen of the carbazole ring acts as a nucleophile, displacing a bromine atom from 1,4-dibromobenzene. The choice of a copper catalyst is crucial as it facilitates the C-N bond formation, which is otherwise energetically unfavorable. Potassium carbonate serves as a base to deprotonate the carbazole's N-H, thereby activating it as a nucleophile.

Experimental Protocol:

-

Reagent Charging: In a sealed reaction vessel, combine 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 1.0 eq.), and copper sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.).[1] The excess of 1,4-dibromobenzene is used to drive the reaction towards the mono-substituted product and minimize the formation of di-substituted byproducts.

-

Reaction Execution: Heat the sealed ampoule to 250 °C for approximately 68 hours.[1] The high temperature is necessary to overcome the activation energy of the reaction.

-

Work-up and Extraction: After cooling the vessel to room temperature, carefully open it. Partition the solid residue between toluene and water. Extract the aqueous phase with toluene to recover any dissolved product.[1]

-

Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure.[1]

-

Chromatography: Purify the crude product via column chromatography using a light petroleum:dichloromethane (75:25) eluent system. This step is critical for removing unreacted starting materials and byproducts, yielding the final product as a pure white solid.[1] A typical yield for this process is around 41%.[1]

Caption: Ullmann Condensation Workflow for this compound.

Structural Elucidation and Characterization

Authenticating the molecular structure and purity of the synthesized compound is paramount. A multi-technique approach is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the molecular structure. The spectrum for this compound will show characteristic signals in the aromatic region (typically 7.2-8.2 ppm).[10] The integration of these signals corresponds to the number of protons on the carbazole and bromophenyl rings, and their splitting patterns provide information about their connectivity.

-

X-Ray Crystallography: For a definitive structural analysis, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. Studies have shown that in the crystal structure of this compound, the bromophenyl ring is inclined relative to the mean plane of the carbazole moiety by approximately 49.87°.[1][11] This non-planar conformation has significant implications for the material's electronic properties by disrupting π-π stacking.[1]

-

Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, providing an empirical validation of the molecular formula.[10]

Applications in Advanced Materials and Drug Development

The utility of this compound stems from its unique electronic and chemical properties, making it a valuable component in several high-technology fields.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, materials with high triplet energy and good charge transport characteristics are essential for efficient light emission. Carbazole derivatives are renowned for their excellent hole-transporting properties.[2] this compound serves as a foundational building block for more complex host materials. The carbazole unit facilitates the movement of positive charge carriers (holes), while the bromo-functional handle allows for the attachment of other functional groups to tune the material's electronic properties, such as its energy levels and triplet energy, to match specific phosphorescent emitters.[4]

Caption: Role of Carbazole Derivatives in a Simplified OLED Device.

Pharmaceutical and Organic Synthesis

The carbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromine atom on the 9-phenyl substituent of this compound makes it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[3] This allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs.[4]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound possesses specific hazards that require careful management.

-

Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5][8]

-

Handling Precautions:

-

Storage:

Conclusion

This compound stands out as a cornerstone material in modern organic chemistry. Its well-defined molecular structure, reliable synthesis, and versatile reactivity provide a robust platform for innovation. From enabling brighter, more efficient OLED displays to serving as a key intermediate in the synthesis of novel therapeutics, its impact is both broad and deep. This guide has provided the core technical knowledge required for its effective and safe utilization, empowering researchers to harness its full potential in their scientific endeavors.

References

-

PubChem. (n.d.). 9-(4-Bromophenyl)carbazole. National Center for Biotechnology Information. Retrieved from [Link][5]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 9-(4-bromophenyl)-2-phenyl-9H-carbazole: Properties, Applications, and Synthesis. Retrieved from [Link][4]

-

Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. Retrieved from [Link][1]

-

LookChem. (n.d.). What are the chemical properties and prices of (9-(4-BROMOPHENYL))-9H-CARBAZOLE? Retrieved from [Link][9]

-

The Royal Society of Chemistry. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. RSC Advances. Retrieved from [Link][10]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole. Retrieved from [Link][3]

-

ResearchGate. (2014). This compound. Retrieved from [Link][11]

Sources

- 1. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 9-(4-Bromophenyl)carbazole | C18H12BrN | CID 22361390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9-(4-Bromophenyl)carbazole, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. H64404.06 [thermofisher.com]

- 8. canbipharm.com [canbipharm.com]

- 9. Page loading... [guidechem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

solubility of 9-(4-Bromophenyl)-9H-carbazole in organic solvents

An In-Depth Technical Guide to the Solubility of 9-(4-Bromophenyl)-9H-carbazole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the development of advanced materials for organic light-emitting diodes (OLEDs) and in pharmaceutical synthesis.[1][2] Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We delve into the molecular structure, predict its behavior in a range of organic solvents, and provide a detailed, field-proven protocol for the empirical determination of its solubility. This guide is designed to empower scientists to make informed decisions in experimental design, from reaction setup and purification to formulation and materials processing.

Introduction: The Significance of Solubility for this compound

This compound is a functional organic material whose utility in applications like OLEDs is intrinsically linked to its processability.[2] Solution-based processing techniques, such as spin-coating, inkjet printing, and recrystallization for purification, all hinge on a thorough understanding of the material's solubility in various organic solvents. An optimal solvent system is crucial for achieving uniform thin films, high-purity crystalline products, and effective reaction kinetics. This guide serves as a technical resource for predicting, analyzing, and quantifying the solubility of this important carbazole derivative.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with solvent molecules. The principle of "like dissolves like" is the cornerstone of solubility prediction.[3]

Molecular Structure Analysis

-

Core Moiety: this compound (C₁₈H₁₂BrN) possesses a large, rigid, and predominantly non-polar carbazole ring system.[4] Carbazole itself is known to be soluble in non-polar solvents like chloroform and cyclohexane, but sparingly soluble in polar solvents such as ethanol.[5]

-

Substituents: The molecule features a 4-bromophenyl group attached to the nitrogen atom of the carbazole. This group adds to the molecular weight and surface area, and while the carbon-bromine bond has some polarity, the overall contribution of the phenyl ring reinforces the compound's non-polar, aromatic character.

-

Intermolecular Forces: The dominant intermolecular forces at play are van der Waals forces (specifically London dispersion forces) due to the extensive aromatic system. The molecule lacks hydrogen bond donor or acceptor sites, which significantly limits its solubility in protic solvents like water and alcohols.[4]

Key Physicochemical Data

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂BrN | PubChem[4] |

| Molecular Weight | 322.2 g/mol | PubChem[4] |

| Appearance | White to light yellow solid | ChemicalBook[1] |

| Melting Point | 147-151 °C | ChemicalBook[6] |

| XLogP3-AA (Lipophilicity) | 5.7 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 0 | PubChem[4] |

| Water Solubility | Slightly soluble | Thermo Scientific[7] |